Salicyloyl chloride

Description

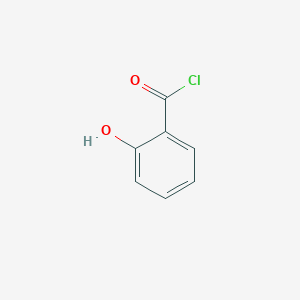

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIHKVWYFXLBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162616 | |

| Record name | Salicyloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441-87-8 | |

| Record name | 2-Hydroxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1441-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicyloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001441878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicyloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicyloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V75MM2R8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Salicyloyl chloride CAS number and properties

An In-depth Technical Guide to Salicyloyl Chloride

CAS Number: 1441-87-8

This compound, also known as 2-hydroxybenzoyl chloride, is a significant intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its utility is primarily derived from its function as an acylating agent, which allows for the introduction of the salicyloyl group into a variety of molecules.[1]

Properties of this compound

This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is characterized by the presence of both a hydroxyl group and a reactive acyl chloride functional group on a benzene ring.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1441-87-8 | [1][3][4][5] |

| Molecular Formula | C₇H₅ClO₂ | [3][4] |

| Molecular Weight | 156.57 g/mol | [3][4] |

| Melting Point | 19°C | [3] |

| Boiling Point | 217.69°C (rough estimate) | [3] |

| Density | 1.3112 g/cm³ | [3] |

| Refractive Index | 1.5812 (estimate) | [3] |

| pKa | 7.40 ± 0.30 (Predicted) | [3][4] |

Solubility and Reactivity

This compound is soluble in organic solvents such as dichloromethane and ether.[2] Due to its hydrophobic aromatic structure, it is generally insoluble in water.[2] The acyl chloride group makes the compound highly reactive, especially towards nucleophiles. It reacts vigorously with water, alcohols, and amines, releasing hydrochloric acid, which necessitates handling and storage under anhydrous conditions.[2] Its corrosive nature requires appropriate safety precautions, as it can cause skin and respiratory irritation.[2]

Experimental Protocols

The most common method for the synthesis of this compound is the reaction of salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][6][7]

Synthesis of this compound from Salicylic Acid and Thionyl Chloride

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Catalyst (optional, e.g., a few drops of N,N-dimethylformamide - DMF)

-

Reaction flask with a reflux condenser and a gas outlet to a scrubber

-

Stirring apparatus

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a clean, dry reaction flask, add salicylic acid and the anhydrous solvent.

-

Begin stirring the mixture to form a suspension.

-

If using a catalyst, add a few drops of DMF to the suspension.

-

Slowly add thionyl chloride to the reaction mixture. The addition should be done cautiously as the reaction is exothermic and produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.

-

After the addition is complete, gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, the excess thionyl chloride and solvent are removed by vacuum distillation.[1]

-

The resulting crude this compound can be purified by further vacuum distillation.

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.

-

Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Diagrams

Synthesis Workflow of this compound

Caption: Synthesis of this compound.

Reactivity of this compound as an Acylating Agent

Caption: Acylation Reactions of this compound.

References

Salicyloyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: Salicyloyl chloride (2-hydroxybenzoyl chloride) is a highly reactive acyl chloride that serves as a critical building block in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a phenolic hydroxyl group, makes it a versatile reagent for introducing the salicyloyl moiety into a wide range of molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a comprehensive summary of its applications, particularly in the realm of drug discovery and development.

Physical and Chemical Properties

This compound is a solid or liquid at room temperature with a pungent odor.[1] It is crucial to handle this compound with appropriate safety precautions due to its corrosive nature.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₇H₅ClO₂ | [1][2][3] |

| Molecular Weight | 156.57 g/mol | [4] |

| CAS Number | 1441-87-8 | [1][2][4] |

| Appearance | Solid or liquid | [1] |

| Melting Point | 19°C | [1] |

| Boiling Point | 217.69°C (rough estimate) | [1] |

| Density | 1.3112 - 1.37 g/cm³ | [1] |

| pKa | 7.40 ± 0.30 (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as toluene, xylene, tetrahydrofuran (THF), chloroform, and benzene. | [5] |

Chemical Properties and Reactivity

This compound's reactivity is primarily dictated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent, readily reacting with a variety of nucleophiles.

-

Acylation Reactions: It reacts with primary and secondary amines to form N-substituted salicylamides and with alcohols and phenols to yield salicylate esters. These reactions proceed via nucleophilic acyl substitution.

-

Influence of the Hydroxyl Group: The ortho-hydroxyl group can influence the reactivity of the acyl chloride, potentially through intramolecular hydrogen bonding.

-

Stability: this compound is unstable, particularly at elevated temperatures, which can lead to degradation, resulting in impure products and lower yields.

Caption: General acylation reaction pathway involving this compound.

Experimental Protocols: Synthesis and Purification

The most common and industrially viable method for the synthesis of this compound is the reaction of salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Synthesis via Thionyl Chloride

This method is widely used due to the formation of gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous organic solvent (e.g., toluene, xylene, or THF)[5]

-

Catalyst (e.g., N,N-dimethylformamide (DMF) or pyridine)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (for HCl and SO₂), and a dropping funnel, add salicylic acid and the anhydrous solvent.

-

Begin stirring the suspension.

-

Add a catalytic amount of DMF or pyridine to the mixture.

-

Slowly add thionyl chloride dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be controlled.

-

After the addition is complete, heat the reaction mixture. Reaction conditions can vary; for example, heating at 40-45°C for 1.5 hours or in toluene with catalytic DMF at 70-75°C for about 1 hour has been reported.

-

The completion of the reaction is often indicated by the cessation of gas evolution and the formation of a clear solution.

-

After the reaction is complete, remove the excess solvent and thionyl chloride by vacuum distillation. This typically yields crude this compound as a syrup.

Caption: Workflow for the synthesis of this compound.

Purification

The crude this compound obtained after the removal of volatile components is often purified by fractional distillation under reduced pressure.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a diverse range of organic compounds, from pharmaceuticals to specialty polymers.[4]

-

Pharmaceutical Intermediates: It is a key reagent in the synthesis of several important pharmaceutical compounds.[4] Its ability to undergo acylation reactions makes it essential in the manufacturing of drugs for iron chelation therapy and antiviral treatments.[4]

-

Deferasirox Synthesis: A notable application is in the synthesis of Deferasirox, an oral iron chelator used to manage chronic iron overload.[4] this compound is reacted with salicylamide as a key step in the production of this drug.[4]

-

Anti-inflammatory and Analgesic Agents: The salicyloyl moiety is a well-known pharmacophore. This compound is used to synthesize derivatives of acetylsalicylic acid and other compounds with anti-inflammatory and analgesic properties.[4]

-

Heterocyclic Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, such as oxazol-5(4H)-ones, which have shown antimicrobial and anticancer activities.[4]

-

Polymer and Dye Chemistry: this compound can be used as a monomer in the synthesis of specialty polyamides. The salicylate structure is also a known chromophore, making it a plausible intermediate in the synthesis of certain dyes.[4]

Caption: Key steps in the synthesis of Deferasirox.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its versatile reactivity and established role in the synthesis of complex molecules underscore its continued importance in organic chemistry and medicinal chemistry.

References

- 1. This compound, CasNo.1441-87-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. This compound | 1441-87-8 [chemicalbook.com]

- 3. This compound | C7H5ClO2 | CID 74041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 1441-87-8 | Benchchem [benchchem.com]

In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing acylation reactions involving salicyloyl chloride. This compound, as a derivative of salicylic acid, is a key building block in the synthesis of a wide range of pharmaceuticals and other biologically active compounds. Its unique feature, an ortho-hydroxyl group, introduces mechanistic nuances that differentiate it from simpler acyl chlorides. This document outlines the primary acylation pathways, presents available quantitative data, details relevant experimental protocols, and visualizes the reaction mechanisms.

Core Acylation Mechanisms of this compound

This compound's reactivity is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This allows it to readily acylate a variety of nucleophiles. The primary mechanisms of acylation are Nucleophilic Acyl Substitution and Electrophilic Aromatic Substitution (Friedel-Crafts Acylation).

Nucleophilic Acyl Substitution: Synthesis of Salicylate Esters and Amides

The reaction of this compound with nucleophiles such as alcohols, phenols, and amines proceeds through a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

Mechanism:

-

Nucleophilic Attack: The nucleophile (e.g., an alcohol, ROH, or an amine, RNH₂) attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: In the case of alcohol and amine nucleophiles, the resulting product is protonated and is subsequently deprotonated, often by a base present in the reaction mixture, to yield the final neutral ester or amide product and hydrochloric acid.

The presence of the ortho-hydroxyl group in this compound can influence the reaction rate and mechanism through intramolecular hydrogen bonding, which can affect the electrophilicity of the carbonyl carbon.[1]

Typical Reactions:

-

Esterification (e.g., with Phenols): this compound reacts with phenols in the presence of a base (like pyridine or NaOH) in what is known as the Schotten-Baumann reaction to form salicylate esters.

-

Amidation (e.g., with Anilines): The reaction with anilines produces salicylanilides, a class of compounds with significant biological activity.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This compound can acylate aromatic rings, such as benzene and its derivatives, in a Friedel-Crafts acylation reaction. This reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism:

-

Formation of the Acylium Ion: this compound reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive electrophile, the acylium ion. The Lewis acid coordinates to the chlorine atom, making it a better leaving group. Cleavage of the C-Cl bond generates the resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Restoration of Aromaticity: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom that formed the new bond with the acyl group. The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the aryl ketone product.

A critical consideration in the Friedel-Crafts acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic hydroxyl group).[2][3] The reaction conditions determine the major product. O-acylation is kinetically favored, while C-acylation is thermodynamically favored.[2] The presence of a Lewis acid catalyst generally promotes C-acylation.[2][3]

Quantitative Data on Acylation Reactions

Table 1: Synthesis of Salicylanilide

| Reactants | Catalyst/Reagent | Diluent | Temperature (°C) | Yield (%) | Reference |

| Salicylic Acid + Aniline | Phosphorus Trichloride | Toluene | <25 then 75-180 | 82.5 | [1] |

Table 2: Friedel-Crafts C-Acylation of Cresols with Various Acyl Chlorides in Trifluoromethanesulfonic Acid (TfOH)

| Substrate | Acyl Chloride | Reaction Time (h) | Product Position | Yield (%) | Reference |

| o-cresol | Acetyl chloride | 1 | 4-acetyl | >99 | [4] |

| o-cresol | Propionyl chloride | 1 | 4-propionyl | >99 | [4] |

| p-cresol | Acetyl chloride | 1 | 2-acetyl | >99 | [4] |

| p-cresol | Propionyl chloride | 2 | 2-propionyl | >99 | [4] |

| m-cresol | Acetyl chloride | 1 | 4- & 6-acetyl | 86 | [4] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of salicylanilides and for the Friedel-Crafts acylation of an activated aromatic substrate.

General Protocol for the Synthesis of Salicylanilide

This protocol is adapted from a patented method for the synthesis of salicylanilide.[1]

Materials:

-

Salicylic acid

-

Aniline

-

Phosphorus trichloride

-

Inert diluent (e.g., toluene)

-

Concentrated hydrochloric acid

-

Cold water

Procedure:

-

A mixture of approximately three molecular proportions of salicylic acid and three molecular proportions of aniline is prepared in an inert diluent (toluene) in a reaction vessel.

-

Approximately one molecular proportion of phosphorus trichloride is added to the mixture while maintaining the temperature below 25°C.

-

After the addition is complete, the temperature of the reaction mixture is raised, and the mixture is boiled at a temperature between 75°C and 180°C until the reaction is substantially complete.

-

The reaction mixture is then subjected to steam distillation to remove excess aniline.

-

The residue from the steam distillation is cooled to 30°C.

-

The pH of the resulting slurry is adjusted to between 6.5 and 7 by the addition of a small amount of concentrated hydrochloric acid.

-

The solid product is collected by centrifugation or filtration.

-

The crystalline product is washed with cold water and dried.

Expected Yield: Approximately 82.5% of the theoretical yield.[1]

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol is a general procedure for the Friedel-Crafts acylation of an activated aromatic ring, anisole, and can be adapted for use with this compound.

Materials:

-

This compound

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

5% Hydrochloric acid, cold

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride.

-

Add anhydrous dichloromethane to the flask and cool the suspension in an ice bath.

-

In a separate flask, dissolve this compound and anisole in anhydrous dichloromethane.

-

Slowly add the solution of this compound and anisole to the stirred suspension of aluminum chloride in dichloromethane over a period of 15-20 minutes, keeping the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and cold 5% hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

dot graph Experimental_Workflow_Amide_Synthesis { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "Reaction Setup" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="1. Mix Salicylic Acid and Aniline in Toluene"]; B [label="2. Add PCl₃ (T < 25°C)"]; C [label="3. Heat to Reflux (75-180°C)"]; A -> B -> C; }

subgraph "Work-up" { node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Steam Distill to Remove Excess Aniline"]; E [label="5. Cool to 30°C"]; F [label="6. Adjust pH to 6.5-7 with HCl"]; D -> E -> F; }

subgraph "Isolation and Purification" { node [fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Collect Solid by Filtration/Centrifugation"]; H [label="8. Wash with Cold Water"]; I [label="9. Dry the Product"]; G -> H -> I; }

C -> D; F -> G; } caption="Workflow for the synthesis of Salicylanilide."

Conclusion

The acylation reactions of this compound are fundamental transformations in organic synthesis, providing access to a diverse array of valuable compounds. The core mechanisms, nucleophilic acyl substitution and electrophilic aromatic substitution, are well-established. The presence of the ortho-hydroxyl group in the this compound backbone introduces an element of complexity and can influence reactivity and product distribution, particularly in Friedel-Crafts reactions with phenolic substrates. While specific quantitative data for a broad range of substrates is dispersed throughout the literature, the provided protocols offer a solid foundation for the practical application of these reactions. Further research, including systematic studies and computational modeling, would be beneficial for a more detailed understanding of the role of the ortho-hydroxyl group and for the optimization of reaction conditions for specific synthetic targets.

References

- 1. Hydroxyl-group-activated azomethine ylides in organocatalytic H-bond-assisted 1,3-dipolar cycloadditions and beyond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plot - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A DFT study of the Al₂Cl₆-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Salicyloyl Chloride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Salicyloyl chloride, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, exhibits a range of solubilities in common organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Overview

This compound is generally considered to be soluble in a variety of common organic solvents. This solubility is attributed to its molecular structure, which includes both a reactive acyl chloride group and an aromatic ring, allowing for interactions with a range of solvent polarities.

Based on available literature, this compound is qualitatively described as soluble in the following solvents:

-

Halogenated Solvents: Dichloromethane, Chloroform[1]

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)[1]

-

Aromatic Hydrocarbons: Toluene, Xylene[1]

It is also used in synthetic procedures involving polar aprotic solvents such as acetonitrile and dimethylformamide (DMF), which suggests at least partial solubility in these media[1].

| Solvent Classification | Solvent Name | Qualitative Solubility |

| Halogenated | Dichloromethane | Soluble[1] |

| Chloroform | Soluble[1] | |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble[1] | |

| Aromatic Hydrocarbons | Toluene | Soluble[1] |

| Xylene | Soluble[1] | |

| Polar Aprotic | Acetonitrile | Used as a reaction solvent[1] |

| Dimethylformamide (DMF) | Used as a reaction solvent[1] | |

| Esters | Ethyl Acetate | No direct data available |

| Ketones | Acetone | No direct data available |

| Alkanes | Hexane | Likely poorly soluble |

Experimental Protocol for Quantitative Solubility Determination

Due to the reactive nature of this compound, particularly its sensitivity to moisture, a carefully controlled experimental setup is required for accurate quantitative solubility determination. The following gravimetric method is a standard approach that can be adapted for this purpose.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Jacketed glass reaction vessel with a magnetic stirrer

-

Constant temperature bath with circulator

-

Inert gas supply (e.g., Nitrogen or Argon) with a drying tube

-

Syringes and needles

-

Membrane filters (PTFE, 0.2 µm)

-

Pre-weighed glass vials with airtight septa

-

Analytical balance (4-decimal place)

Procedure:

-

Preparation:

-

Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere.

-

Ensure the organic solvent is anhydrous, using appropriate drying techniques if necessary.

-

-

Equilibration:

-

Add a known volume of the anhydrous solvent to the jacketed reaction vessel.

-

Set the constant temperature bath to the desired experimental temperature and allow the solvent to equilibrate.

-

Purge the vessel with a slow stream of inert gas to maintain an anhydrous environment.

-

-

Saturation:

-

Gradually add an excess of this compound to the stirred solvent until a persistent solid phase is observed.

-

Allow the suspension to stir at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

Stop stirring and allow the solid to settle for at least 2 hours.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a PTFE membrane filter. It is crucial to avoid drawing any solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, airtight vial.

-

Weigh the vial containing the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solution sample) * 100

-

Safety Precautions:

-

This compound is corrosive and reacts with moisture to release HCl gas. All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key logical steps in the experimental determination of this compound solubility.

Caption: A high-level overview of the experimental workflow for determining solubility.

Caption: Detailed steps involved in the gravimetric analysis portion of the experiment.

Conclusion

While precise, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited, qualitative information indicates its general solubility in common non-protic solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust method for its determination. The reactive and hygroscopic nature of this compound necessitates careful handling and anhydrous conditions to obtain accurate and reproducible results. The provided workflow diagrams serve as a clear visual guide for researchers and scientists undertaking this important physical property measurement.

References

A Technical Guide to the Historical Synthesis of Salicyloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyloyl chloride (2-hydroxybenzoyl chloride), a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals, has been prepared through several historical methods. Its significance lies in its role as an acylating agent, enabling the introduction of the salicyloyl group into a wide range of molecules. This technical guide provides an in-depth overview of the core historical methods for the synthesis of this compound, presenting detailed experimental protocols, a comparative analysis of quantitative data, and workflow diagrams for each method. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical lineage of this important compound.

Core Synthesis Methodologies

The conversion of salicylic acid to this compound is a standard transformation in organic synthesis, historically accomplished using several key chlorinating agents. The most common and historically significant methods involve the reaction of salicylic acid with:

-

Thionyl Chloride (SOCl₂)

-

Phosphorus Pentachloride (PCl₅)

-

Oxalyl Chloride ((COCl)₂)

Each of these methods, while effective, possesses distinct advantages and disadvantages concerning reaction conditions, byproducts, and ease of purification.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data associated with the primary historical synthesis methods for this compound. It is important to note that specific yields and reaction conditions can vary based on the scale of the reaction and the purity of the starting materials.

| Method | Chlorinating Agent | Typical Solvent(s) | Catalyst | Typical Reaction Temperature | Typical Reaction Time | Reported Yield | Key Byproducts |

| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Toluene, Neat | DMF (optional) | Reflux | Several hours | High | SO₂, HCl (gaseous) |

| Phosphorus Pentachloride | Phosphorus Pentachloride (PCl₅) | Benzene, Neat | None | Room Temperature to Gentle Warming | Variable | Good to High | POCl₃, HCl |

| Oxalyl Chloride | Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM), THF | DMF | Room Temperature | 1-5 hours | High | CO, CO₂, HCl (gaseous) |

Experimental Protocols

The following sections provide detailed experimental methodologies for the key historical synthesis routes to this compound.

Method 1: Synthesis using Thionyl Chloride

The reaction of salicylic acid with thionyl chloride is a widely used method due to the convenient removal of its gaseous byproducts, sulfur dioxide and hydrogen chloride, which drives the reaction to completion.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place salicylic acid.

-

Add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents). The reaction can be performed neat or in an inert solvent such as toluene.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to increase the reaction rate.

-

Heat the mixture to reflux and maintain for several hours until the evolution of gases ceases. The reaction progress can be monitored by the dissolution of the solid salicylic acid.

-

After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Method 2: Synthesis using Phosphorus Pentachloride

Phosphorus pentachloride is a powerful chlorinating agent that reacts readily with carboxylic acids at room temperature or with gentle warming.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser and a gas outlet, place salicylic acid.

-

Slowly add phosphorus pentachloride (approximately 1.1 molar equivalents) in portions to the salicylic acid. The reaction is often carried out in an inert solvent like dry benzene or can be performed neat.

-

The reaction proceeds at room temperature, but gentle warming may be applied to ensure completion.

-

The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).[2]

-

Separation of the this compound from phosphoryl chloride is achieved by fractional distillation.

Method 3: Synthesis using Oxalyl Chloride

Oxalyl chloride, in the presence of a catalytic amount of DMF, is another effective reagent for the synthesis of acyl chlorides under mild conditions.[3][4] The reaction proceeds via the formation of the Vilsmeier reagent as the active chlorinating species.

Experimental Protocol:

-

In a flask equipped with a stirring bar and a gas outlet, dissolve salicylic acid in an anhydrous inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

-

Slowly add oxalyl chloride (approximately 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature.

-

The reaction is typically stirred for 1 to 5 hours at room temperature. The evolution of carbon monoxide, carbon dioxide, and hydrogen chloride gas indicates the progress of the reaction.

-

Upon completion, the solvent and any volatile byproducts are removed under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by vacuum distillation.

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for each of the described historical synthesis methods of this compound.

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Caption: Workflow for the synthesis of this compound using phosphorus pentachloride.

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

Safety and Handling

All the chlorinating agents discussed are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Thionyl Chloride: Is corrosive, toxic, and reacts violently with water. It is a lachrymator and causes severe burns.

-

Phosphorus Pentachloride: Is corrosive, toxic, and reacts violently with water to produce hydrochloric acid. It should be handled with care to avoid inhalation of dust and contact with skin and eyes.

-

Oxalyl Chloride: Is corrosive, toxic, and reacts with water. It decomposes to form carbon monoxide, carbon dioxide, and hydrogen chloride.

-

This compound: As an acyl chloride, it is corrosive and will react with moisture in the air to produce hydrochloric acid. It should be handled in a dry environment.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling these chemicals.

Conclusion

The historical synthesis of this compound has relied on a few key chlorinating agents, each with its own set of reaction conditions and byproducts. The choice of method often depended on the available equipment, the desired scale of the reaction, and the required purity of the final product. While modern methods may offer improvements in terms of safety and environmental impact, understanding these foundational synthesis routes provides valuable context for chemists in research and development. The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for professionals in the field.

References

Spectroscopic Profile of Salicyloyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Salicyloyl chloride (2-hydroxybenzoyl chloride) is a reactive acylating agent and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, containing both a reactive acyl chloride and a nucleophilic hydroxyl group, makes it a versatile building block. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the reactive nature of this compound, obtaining and publishing high-resolution experimental spectra can be challenging. The data presented here are predicted based on established spectroscopic principles and data from analogous compounds, such as salicylic acid and benzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show four distinct signals in the aromatic region and a broad signal for the hydroxyl proton. The electron-withdrawing acyl chloride group will deshield the adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.9 - 8.1 | dd | ~8.0, 1.5 |

| H-4 | 7.6 - 7.8 | dt | ~7.8, 1.6 |

| H-3 | 7.0 - 7.2 | dd | ~8.2, 1.0 |

| H-5 | 6.9 - 7.1 | dt | ~7.5, 1.2 |

| -OH | 5.0 - 7.0 | br s | - |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) in a non-polar, aprotic solvent like CDCl₃. The hydroxyl proton shift is highly dependent on concentration, temperature, and solvent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the acyl chloride. The aromatic carbons will appear in the typical region, with their chemical shifts influenced by the hydroxyl and acyl chloride substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-2 (C-OH) | 158 - 162 |

| C-1 (C-COCl) | 120 - 124 |

| C-6 | 136 - 140 |

| C-4 | 134 - 138 |

| C-5 | 118 - 122 |

| C-3 | 116 - 120 |

Note: Predicted chemical shifts are relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band for the carbonyl group of the acyl chloride. The hydroxyl group will present as a broad band, and characteristic aromatic C-H and C=C stretching vibrations will also be present.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3200 - 3600 | Strong, Broad | O-H | Stretching |

| 3000 - 3100 | Medium | Aromatic C-H | Stretching |

| 1780 - 1815 | Strong | C=O (Acyl Chloride) | Stretching |

| 1580 - 1620 | Medium-Strong | Aromatic C=C | Stretching |

| 1450 - 1500 | Medium-Strong | Aromatic C=C | Stretching |

| 1200 - 1300 | Strong | C-O | Stretching |

| 680 - 850 | Strong | Aromatic C-H | Out-of-plane Bending |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the chlorine atom and the carbonyl group.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity | Proposed Fragment |

| 156/158 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 121 | High | [M - Cl]⁺ |

| 93 | Medium | [M - COCl]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

Given the reactivity of this compound, particularly its sensitivity to moisture, appropriate handling techniques are essential for obtaining high-quality spectroscopic data.

NMR Spectroscopy

-

Sample Preparation:

-

All glassware, including the NMR tube and pipette, must be thoroughly dried in an oven at >100°C and cooled in a desiccator.

-

Work in a fume hood with a dry atmosphere (e.g., under a nitrogen or argon blanket).

-

Dissolve 10-20 mg of freshly prepared or distilled this compound in approximately 0.6 mL of a dry, deuterated, aprotic solvent (e.g., CDCl₃, acetone-d₆). Deuterated chloroform should be passed through a short column of anhydrous potassium carbonate to remove any traces of DCl.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Quickly cap the NMR tube and seal with paraffin film to prevent moisture ingress.

-

-

Data Acquisition:

-

Acquire the spectrum as soon as possible after sample preparation.

-

For ¹H NMR, a standard pulse sequence is sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum and improve the signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation (Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.

-

In a dry environment, place a small drop of this compound onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

Assemble the plates in the spectrometer sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the beam path and acquire the sample spectrum.

-

Clean the salt plates immediately after use with a dry, non-hydroxylic solvent (e.g., anhydrous dichloromethane or hexane) to prevent damage from the reactive compound and hydrolysis products.

-

Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique.

-

Dissolve a small amount of the sample in a dry, volatile solvent (e.g., dichloromethane or diethyl ether).

-

Inject the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Direct infusion using a heated probe can also be used, but care must be taken to avoid thermal decomposition.

-

-

Data Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Salicyloyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of salicyloyl chloride, a key chemical intermediate in organic synthesis. The document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Nomenclature and Synonyms

This compound is systematically known by its IUPAC name, 2-hydroxybenzoyl chloride [1]. It is also commonly referred to by a variety of synonyms in scientific literature and chemical databases.

Common Synonyms:

-

2-HYDROXY-BENZOYL CHLORIDE[1]

-

Benzoyl chloride, 2-hydroxy-[1]

-

o-hydroxybenzoyl chloride[1]

-

Salicyl chloride

-

Salicylic acid chloride

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and purification.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | |

| CAS Number | 1441-87-8 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 107-110 °C at 0.1 mmHg | [2] |

| Melting Point | 45-49 °C | [2] |

| Density | ~1.31 g/cm³ | |

| Refractive Index | n20/D 1.536 | [2] |

Synthesis of this compound

This compound is most commonly synthesized from salicylic acid via chlorination. The use of thionyl chloride (SOCl₂) is a well-established and widely used method for this conversion. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

General Reaction Scheme

The overall reaction for the synthesis of this compound from salicylic acid and thionyl chloride is as follows:

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound using thionyl chloride.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)

-

Dry glassware (round-bottom flask, reflux condenser with a drying tube)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

-

Solvent Addition: Add an anhydrous solvent to the flask to suspend the salicylic acid.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring. A typical molar ratio of thionyl chloride to salicylic acid is between 1.5:1 and 2:1. The addition is often done dropwise as the initial reaction can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure (rotary evaporation). The crude this compound can be purified by vacuum distillation.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. This reaction should be performed in a well-ventilated fume hood. The gaseous byproducts, sulfur dioxide and hydrogen chloride, are also toxic and corrosive and should be scrubbed through a basic solution (e.g., sodium hydroxide).

Logical Workflow for Synthesis

The logical steps involved in the synthesis and purification of this compound are outlined in the following diagram.

References

The Dichotomy of Reactivity: An In-depth Technical Guide on the Influence of the ortho-Hydroxyl Group in Salicyloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity as acylating agents. This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] Salicyloyl chloride, the acid chloride of salicylic acid, presents a fascinating case study in modulated reactivity. The presence of a hydroxyl group in the ortho position introduces a layer of complexity, significantly influencing its chemical behavior compared to its unsubstituted counterpart, benzoyl chloride. This guide provides a comprehensive exploration of the structural and electronic factors governed by the ortho-hydroxyl group and their ultimate impact on the reactivity profile of this compound.

The Decisive Role of the ortho-Hydroxyl Group

The primary influence of the ortho-hydroxyl group on the reactivity of this compound is its ability to form a strong intramolecular hydrogen bond.[3][4] This non-covalent interaction, along with other electronic and steric factors, creates a unique chemical environment that distinguishes this compound from other aromatic acyl chlorides.

Intramolecular Hydrogen Bonding

Computational studies and spectroscopic evidence suggest that the hydroxyl group's proton forms a hydrogen bond with the carbonyl oxygen or the chlorine atom of the acyl chloride moiety.[3][4] This interaction creates a stable six-membered ring-like structure. This intramolecular hydrogen bond can stabilize the ground state of the molecule, which in turn can affect the activation energy required for nucleophilic attack. The presence of this bond is a critical factor in understanding the molecule's reactivity.[5]

References

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 1441-87-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of Salicyloyl chloride from salicylic acid and thionyl chloride

Application Notes: Synthesis of Salicyloyl Chloride

Introduction

This compound is a reactive acylating agent and a valuable intermediate in organic synthesis. Its reactivity is characterized by the electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. The ortho-hydroxyl group also influences its chemical behavior, allowing for specific synthetic pathways. A primary application of this compound is in the pharmaceutical industry, notably as a key precursor in the synthesis of Deferasirox, a medication used for treating chronic iron overload.[1][2]

The conversion of salicylic acid to this compound is efficiently achieved using thionyl chloride (SOCl₂). This reaction is highly favorable due to the formation of gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are expelled from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[3] However, this compound can be unstable at elevated temperatures, which may lead to the formation of impurities and reduced yields.[2] Therefore, careful control of reaction conditions is essential.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. Following a series of steps involving internal rearrangement and elimination, the carboxylic acid is converted to the acid chloride, releasing SO₂ and HCl as by-products.

Safety Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. It causes severe burns to the skin, eyes, and respiratory tract.[4][5] Inhalation can be fatal and may cause pulmonary edema.[5][6] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[4][5][7] All apparatus must be thoroughly dried before use.

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous by-products are toxic and corrosive. The reaction apparatus must be equipped with a gas trap or scrubber containing a sodium hydroxide solution to neutralize these acidic gases.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or PVC), chemical splash goggles, a full-face shield, and a lab coat.[5] For operations outside a closed system, a NIOSH-approved respirator with acid gas cartridges is recommended.[5]

Experimental Protocol

This protocol describes the synthesis of this compound using thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent.

Materials and Equipment:

-

Salicylic Acid

-

Thionyl Chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Round-bottom flask, three-neck, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Gas outlet adapter connected to a gas scrubber (containing NaOH solution)

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble the oven-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed. Connect the top of the condenser to a gas scrubber. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, suspend salicylic acid (1.0 eq) in anhydrous toluene.

-

Addition of Catalyst: Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the suspension with stirring. DMF forms a reactive Vilsmeier intermediate that accelerates the reaction.[9]

-

Addition of Thionyl Chloride: Fill the dropping funnel with thionyl chloride (approx. 1.5-2.0 eq). Add the thionyl chloride dropwise to the stirred suspension of salicylic acid at room temperature. The addition should be slow to control the initial evolution of gas.

-

Reaction: After the addition is complete, heat the reaction mixture to 70-75°C using a heating mantle.[9] Maintain this temperature and continue stirring for approximately 1-2 hours. The reaction is typically complete when the evolution of HCl and SO₂ gases ceases and the mixture becomes a clear solution.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step must be performed with care in a fume hood.

-

The crude this compound is often obtained as an oily or syrupy residue.[9] For higher purity, the product can be purified by vacuum distillation.

-

Quantitative Data Summary

| Parameter | Value | Reference/Notes |

| Reactants | ||

| Salicylic Acid (MW: 138.12 g/mol ) | 1.0 eq | |

| Thionyl Chloride (MW: 118.97 g/mol ) | 1.5 - 2.0 eq | Excess is used to ensure complete conversion. |

| Catalyst | ||

| N,N-dimethylformamide (DMF) | Catalytic amount | A few drops. |

| Solvent | ||

| Toluene | Anhydrous | Provides an inert reaction medium.[9] |

| Reaction Conditions | ||

| Temperature | 70 - 75 °C | [9] |

| Time | 1 - 2 hours | [9] |

| Product | ||

| This compound (MW: 156.57 g/mol ) | ||

| Expected Yield | >90% | Yields can be high but are sensitive to conditions. |

Visualized Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. scribd.com [scribd.com]

- 2. US8907083B2 - Process for the preparation, of 2-(2-hydroxyphenyl)-benz [1, 3] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lanxess.com [lanxess.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound | 1441-87-8 | Benchchem [benchchem.com]

Application Notes and Protocols for the Synthesis of Salicyloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of salicyloyl chloride from salicylic acid and thionyl chloride. The procedure is intended for use by qualified personnel in a well-equipped chemical laboratory.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and other fine chemicals. It is a derivative of salicylic acid, featuring a reactive acyl chloride group that readily participates in acylation reactions. This protocol details a common and effective method for its preparation using thionyl chloride as the chlorinating agent. The reaction proceeds via the conversion of the carboxylic acid group of salicylic acid into an acyl chloride.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Figure 1. Synthesis of this compound from Salicylic Acid.

Experimental Protocol

Materials and Reagents

| Material/Reagent | Grade | Supplier | CAS Number |

| Salicylic Acid | Reagent Grade, ≥99% | Sigma-Aldrich | 69-72-7 |

| Thionyl Chloride | Reagent Grade, ≥99% | Sigma-Aldrich | 7719-09-7 |

| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |

| Hexane | Anhydrous, 95% | Sigma-Aldrich | 110-54-3 |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, full-face shield.

Reaction Setup and Procedure

WARNING: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂). Thionyl chloride is highly corrosive and reacts violently with water.

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The gas outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.

-

Reagent Addition: To the flask, add salicylic acid (13.8 g, 0.1 mol). Add anhydrous toluene (100 mL) to the flask.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (15 mL, 0.2 mol) to the dropping funnel. Add the thionyl chloride dropwise to the stirred suspension of salicylic acid in toluene over a period of 30 minutes at room temperature. An exothermic reaction will occur, and the evolution of gas will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction is complete when the evolution of gas ceases.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Removal of Excess Thionyl Chloride: Excess thionyl chloride and toluene are removed by vacuum distillation. The crude this compound is often obtained as a yellowish oil and can be used directly for many applications.

-

Purification (Optional): For higher purity, the crude product can be further purified by fractional distillation under reduced pressure.

Data Presentation

| Parameter | Value |

| Typical Yield | ~95% (crude) |

| Appearance | Colorless to yellowish liquid |

| Molecular Weight | 156.57 g/mol |

| Boiling Point | 92 °C at 15 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-8.2 (m, 4H, Ar-H), 11.2 (s, 1H, OH) |

| IR (neat, cm⁻¹) | ν: 3200-3000 (br, O-H), 1785 (s, C=O, acid chloride), 1600, 1485 (C=C, aromatic) |

Note: The provided ¹H NMR and IR data are typical values for this compound and may vary slightly based on the solvent and instrument used.

Safety Precautions

-

Thionyl Chloride: Highly corrosive, toxic if inhaled, and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE, including a face shield. In case of skin contact, immediately flush with copious amounts of water and seek medical attention.

-

This compound: Corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.

-

Hydrogen Chloride and Sulfur Dioxide: Toxic and corrosive gases are evolved during the reaction. Ensure the reaction is performed in a well-ventilated fume hood with a proper gas scrubbing system.

-

Pressure Build-up: The reaction generates a significant amount of gas. Ensure the apparatus is not sealed to avoid pressure build-up.

Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified reaction mechanism for the formation of this compound.

Application Notes and Protocols: Synthesis of Benzoxazinones using Salicyloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones are a significant class of heterocyclic compounds that garner considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. The synthesis of the benzoxazinone scaffold is a key area of research, and various synthetic routes have been explored. One effective method involves the use of salicyloyl chloride as a key reagent for the acylation and subsequent cyclization to form the desired benzoxazinone ring system. This document provides detailed application notes and experimental protocols for the synthesis of benzoxazinones utilizing this compound.

Reaction Principle

The synthesis of 2-(2'-hydroxyphenyl)-4H-1,3-benzoxazin-4-one from an appropriate amino-substituted precursor, such as o-aminophenol or salicylamide, with this compound generally proceeds via a two-step mechanism:

-

N-Acylation: The amino group of the substrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of an N-(2-hydroxyphenyl)salicylamide intermediate and the elimination of hydrogen chloride.

-

Cyclization: The newly formed amide undergoes an intramolecular cyclization. The hydroxyl group on one of the phenyl rings attacks the amide carbonyl carbon, leading to the elimination of a water molecule and the formation of the benzoxazinone ring. This step can often be promoted by heating or by the use of a dehydrating agent.

Experimental Protocols

This section details the experimental procedures for the synthesis of a representative benzoxazinone, 2-(2'-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.

Protocol 1: Synthesis from Salicylamide and this compound

This protocol is adapted from a patented procedure for the synthesis of a key intermediate for the drug Deferasirox.[1]

Materials:

-

Salicylamide

-

This compound

-

High-boiling point inert solvent (e.g., toluene, xylene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylamide (1 equivalent).

-

Add a suitable high-boiling point inert solvent such as toluene.

-

Slowly add this compound (1 equivalent) to the suspension with stirring.

-

Heat the reaction mixture to 170°C and maintain this temperature for a period sufficient to complete the reaction, typically monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 2-(2-hydroxyphenyl)-benz[e][2][3]oxazin-4-one, may precipitate out of the solution upon cooling.

-

Collect the solid product by filtration and wash with a cold solvent to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Two-Step Synthesis via N-Acylation followed by Cyclization

This protocol outlines a general two-step approach that can be adapted for various substituted aminophenols and salicyloyl chlorides.

Step 1: N-Acylation of o-Aminophenol

Materials:

-

o-Aminophenol

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve o-aminophenol (1 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled solution of o-aminophenol with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove the hydrochloride salt of the base and any unreacted acid chloride.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(2-hydroxyphenyl)salicylamide.

Step 2: Cyclization to form the Benzoxazinone

Materials:

-

Crude N-(2-hydroxyphenyl)salicylamide

-

Dehydrating agent (e.g., acetic anhydride, p-toluenesulfonic acid)

-

Inert solvent (e.g., toluene)

Procedure:

-

To the crude N-(2-hydroxyphenyl)salicylamide from Step 1, add an inert solvent like toluene and a catalytic amount of a dehydrating agent such as p-toluenesulfonic acid monohydrate.[2]

-

Heat the mixture to reflux (around 150°C for toluene) and monitor the reaction progress by TLC.[2] The reaction typically takes several hours.[2]

-

Once the cyclization is complete, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude benzoxazinone by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of benzoxazinones. The data is compiled from a study on the synthesis of 2-phenyl-4H-benzo[d][2][3]oxazin-4-one, a structurally related compound, to provide an expected range for yield.

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Anthranilic acid and benzoyl chloride | 2-phenyl-4H-benzo[d][2][3]oxazin-4-one | Pyridine, 0°C to room temperature, 1 hour | 90 ± 2 | [4] |

| 2-hydroxy-N-(2-hydroxybenzoyl)benzamide | 2-(2-hydroxyphenyl)-4H-benzo[e][2][3]oxazin-4-one | p-toluenesulfonic acid, Toluene, 150°C, 6 hours | N/A | [2] |

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis of a benzoxazinone.

Experimental Workflow

Caption: Workflow for the two-step synthesis of benzoxazinones.

Logical Relationship of Key Steps

References

- 1. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]

- 2. 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE | 1218-69-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]

Salicyloyl Chloride: A Key Precursor in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers and Drug Development Professionals

Salicyloyl chloride, a reactive acyl chloride derived from salicylic acid, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its ability to readily undergo nucleophilic acyl substitution reactions, particularly with amines, makes it an invaluable precursor for the creation of salicylamide and salicylanilide derivatives, many of which exhibit significant therapeutic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, including the iron chelator Deferasirox and the anthelmintic drug Niclosamide.

Core Applications in Pharmaceutical Synthesis

This compound is a versatile reagent primarily employed in the formation of amide bonds. This reactivity is central to the synthesis of a range of active pharmaceutical ingredients (APIs).

-

Synthesis of Salicylamides: The reaction of this compound with ammonia or primary/secondary amines is a fundamental method for producing salicylamides. These compounds are known for their analgesic, anti-inflammatory, and antipyretic properties.

-

Synthesis of Salicylanilides: Acylation of anilines with this compound yields salicylanilides, a class of compounds with diverse biological activities, including anthelmintic, antifungal, and anticancer effects.

-

Precursor for Heterocyclic Compounds: this compound is a key starting material for the synthesis of more complex heterocyclic structures that form the core of various drugs.

Featured Pharmaceutical Syntheses

Deferasirox Intermediate Synthesis

Deferasirox is an orally active iron chelator used to treat chronic iron overload. A key step in its synthesis involves the formation of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one, an intermediate prepared from this compound and salicylamide.[1]

Reaction Scheme:

References

Application of Salicyloyl Chloride in the Synthesis of Deferasirox: A Detailed Guide for Researchers

Abstract

This application note provides a comprehensive overview of the use of salicyloyl chloride in the synthesis of Deferasirox, an essential oral iron chelator. It is intended for researchers, scientists, and professionals in drug development. This document outlines the prevalent two-step synthetic pathway, detailing the reaction mechanisms, experimental protocols, and key process parameters. Quantitative data from various synthetic approaches are summarized for comparative analysis. Furthermore, visual diagrams of the synthetic workflow are provided to enhance understanding of the process.

Introduction

Deferasirox is a crucial therapeutic agent for the management of chronic iron overload, a condition that can arise from frequent blood transfusions in patients with ailments such as thalassemia major and sickle cell disease. The synthesis of Deferasirox can be efficiently achieved through a pathway involving the key intermediate, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one, which is formed by the reaction of this compound and salicylamide. This document details the application of this synthetic route.

Synthetic Pathway Overview

The synthesis of Deferasirox using this compound is predominantly a two-step process:

Step 1: Formation of the Benzoxazinone Intermediate: this compound, often generated in situ from salicylic acid and a chlorinating agent like thionyl chloride, undergoes condensation with salicylamide. This reaction yields the intermediate compound, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one.[1] The reaction is typically conducted at elevated temperatures.[2]